![molecular formula C15H14FNO2S B5675533 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5675533.png)
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has been developed as a potential treatment for various B-cell malignancies and autoimmune diseases. In
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets that ultimately lead to B-cell proliferation and survival. 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have potent inhibitory effects on BTK activity. In preclinical studies, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to induce apoptosis in B-cell lymphoma cells and reduce disease activity in animal models of autoimmune diseases. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine in lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell receptor signaling and the study of its downstream effects. However, one limitation of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine is its potential off-target effects. As with any inhibitor, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine may also inhibit other kinases or pathways, leading to unintended effects.
将来の方向性
For the study of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine include the development of combination therapies and the study of its efficacy in autoimmune diseases.
合成法
The synthesis of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine was first reported in 2016 by researchers from Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 5-(4-fluorophenyl)-2-furfuryl isothiocyanate with morpholine in the presence of a base. The resulting product is purified by column chromatography to yield 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine as a white solid with a purity of over 99%.
科学的研究の応用
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown that 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c16-12-3-1-11(2-4-12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNCJDFGOKPOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。